5-Bromo-3-methoxy-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHVHBGFZUYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733116 | |
| Record name | 5-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201483-49-0 | |
| Record name | 5-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-3-methoxy-1H-indazole. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the compound's specific isomeric and tautomeric form. csic.esjmchemsci.com For indazoles, NMR is crucial in distinguishing between the 1H and 2H tautomers. jmchemsci.com
Proton NMR (¹H NMR) spectroscopy for this compound and its derivatives reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group. In a study involving a protected form, tert-butyl this compound-1-carboxylate, the ¹H NMR spectrum recorded in Chloroform-d (CDCl₃) at 400 MHz showed distinct peaks. nih.govmdpi.com These included a singlet at δ 7.85 ppm, a doublet at δ 7.80 ppm (J = 1.7 Hz), and a doublet of doublets at δ 7.59 ppm (J = 8.9, 1.7 Hz), corresponding to the protons on the indazole ring. The methoxy group protons appeared as a sharp singlet at δ 4.17 ppm. nih.gov
Table 1: Representative ¹H NMR Spectral Data
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|
| Aromatic CH | 7.85 | s | nih.gov | |
| Aromatic CH | 7.80 | d | 1.7 | nih.gov |
| Aromatic CH | 7.59 | dd | 8.9, 1.7 | nih.gov |
| Methoxy (OCH₃) | 4.17 | s | nih.gov |
Note: Data corresponds to tert-butyl this compound-1-carboxylate in CDCl₃.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. For the tert-butyl protected derivative of this compound, the ¹³C NMR spectrum in DMSO-d₆ at 101 MHz displayed signals for all 13 carbon atoms. nih.gov Key resonances included those for the indazole ring carbons at δ 158.3, 139.8, 133.3, 122.5, 118.1, 116.7, and 115.9 ppm. The methoxy carbon was observed at δ 57.0 ppm. nih.gov The chemical shift values are crucial for confirming the substitution pattern on the bicyclic ring system. ipb.pt
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C=N (Indazole) | 158.3 | nih.gov |
| Aromatic C | 139.8 | nih.gov |
| Aromatic C | 133.3 | nih.gov |
| Aromatic CH | 122.5 | nih.gov |
| Aromatic C-Br | 118.1 | nih.gov |
| Aromatic CH | 116.7 | nih.gov |
| Aromatic CH | 115.9 | nih.gov |
| Methoxy (OCH₃) | 57.0 | nih.gov |
Note: Data corresponds to tert-butyl this compound-1-carboxylate in DMSO-d₆.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can validate the molecular formula. For instance, while the exact mass for the parent compound was not found, the protonated molecule of a related derivative, tert-butyl this compound-1-carboxylate ([M+H]⁺), has a calculated mass of 327.0344 for C₁₃H₁₆BrN₂O₃. nih.gov The presence of the bromine atom is readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by two mass units.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise spatial arrangement of atoms in a single crystal. This technique can confirm the planarity of the indazole ring system, the bond lengths and angles, and the intermolecular interactions, such as hydrogen bonding, in the solid state. csic.es For indazoles, X-ray diffraction is the ultimate method to confirm the tautomeric form (1H- vs. 2H-indazole) and the specific location of substituents. csic.esresearchgate.netnih.gov In the crystal lattice, NH-indazoles are known to form hydrogen-bonded dimers or catemers (chain-like structures). csic.esresearchgate.net While specific crystallographic data for this compound is not available in the search results, the analysis of a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, showed that the pyrazole (B372694) and benzene (B151609) rings are nearly co-planar. researchgate.netnih.gov Such analysis would be equally crucial for confirming the detailed solid-state architecture of this compound. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method used for the purification of this compound and its derivatives from reaction mixtures. For example, tert-butyl this compound-1-carboxylate was purified using silica gel with a mobile phase of 10% ethyl acetate (B1210297) in hexanes. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. For related synthesized compounds, Reverse-Phase HPLC (RP-HPLC) was used to confirm purities greater than 95%. mdpi.com A typical method might involve a C18 column with a gradient elution of acetonitrile (B52724) in water. nih.gov
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC can also be employed to assess purity and identify volatile components. rsc.org
These techniques ensure that the characterized material is a single, pure substance, which is critical for its use in further research or synthetic applications. capot.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the context of synthesizing indazole derivatives, TLC provides a rapid and effective means of determining reaction completion by observing the disappearance of starting materials and the appearance of the product spot.
For compounds structurally similar to this compound, such as its N-protected derivatives, TLC is routinely employed during purification by column chromatography. For instance, in the synthesis of tert-butyl this compound-1-carboxylate, silica gel column chromatography is performed using an eluent system of 10% ethyl acetate in hexanes. mdpi.com This solvent system indicates that a similar mobile phase would likely be effective for the TLC analysis of this compound itself, given the structural similarity. The visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), a common practice for UV-active compounds like indazole derivatives.
While specific Retention Factor (Rƒ) values for this compound are not extensively reported in the literature, they would be dependent on the exact conditions used, such as the specific stationary phase (e.g., silica gel 60 F₂₅₄) and the precise mobile phase composition.
Table 1: Illustrative TLC Parameters for Related Indazole Compounds
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 10% Ethyl Acetate in Hexanes (illustrative, based on a related compound) |
| Visualization | UV light (254 nm) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of pharmaceutical intermediates and active compounds, offering higher resolution and efficiency than TLC. Commercial suppliers of this compound indicate the availability of HPLC data to confirm the purity of their products, which is often stated to be around 97%. sigmaaldrich.cn
While specific, detailed HPLC methods for this compound are not publicly available, general methods for related indazole-containing compounds can provide insight into potential starting conditions. For example, the analysis of synthetic cannabinoids, which include indazole carboxamide derivatives, often utilizes reverse-phase HPLC. diva-portal.org A typical setup might involve a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the indazole ring system exhibits strong absorbance. The retention time under specific conditions is a key identifier for the compound.
Table 2: General HPLC Parameters for Analysis of Indazole Derivatives
| Parameter | Typical Condition |
| Stationary Phase | C18 Reverse-Phase Column |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) |
| Purity | Often reported as ≥97% by area normalization |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not detailed in the available literature, the analysis of structurally related methoxy-indole and indazole derivatives by GC-MS has been reported. researchgate.net This suggests that GC could be a viable, albeit less common, method for its analysis, likely for assessing purity and identifying volatile impurities.
The successful application of GC would depend on the compound's thermal stability and volatility. Derivatization might be necessary to increase its volatility and prevent degradation in the injector or column. For related compounds, GC-MS analysis helps in identifying byproducts in synthesis, such as de-brominated or over-alkylated species. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and confirmation.
Other Complementary Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis is a destructive technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (like bromine, Br) in the molecule. This data is fundamental for confirming the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₈H₇BrN₂O. sigmaaldrich.com
The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula and atomic weights. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, in the characterization of various organic compounds, elemental analysis results are typically presented with the calculated values alongside the experimentally found values, which should be in close agreement. researchgate.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 42.31% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.11% |
| Bromine | Br | 79.904 | 1 | 79.904 | 35.19% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.34% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.05% |
| Total | 227.061 | 100.00% |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 5-Bromo-3-methoxy-1H-indazole, DFT calculations provide a fundamental understanding of its molecular properties, reaction mechanisms, and spectroscopic signatures. These calculations help in predicting molecular geometry, charge distribution, and orbital energies with high accuracy.
DFT calculations are crucial for elucidating the mechanisms of chemical reactions involving indazole derivatives. For instance, studies on the regioselective alkylation of similar compounds, like methyl 5-bromo-1H-indazole-3-carboxylate, have demonstrated the power of DFT in explaining experimental outcomes. nih.gov Theoretical calculations can map out the potential energy surfaces for different reaction pathways, allowing researchers to identify transition states and determine the most energetically favorable routes.
In the context of this compound, DFT could be used to:
Predict Regioselectivity: Determine why reactions such as alkylation or arylation occur preferentially at the N1 or N2 position of the indazole ring. Calculations of partial atomic charges and Fukui indices on the nitrogen atoms can support these predictions. nih.gov
Elucidate Reaction Barriers: Calculate the activation energies for various synthetic transformations, providing a rationale for the required reaction conditions (e.g., temperature, catalyst).
Analyze Intermediates: Investigate the stability of proposed reaction intermediates, such as chelation complexes with metal ions, which can direct the outcome of a reaction. nih.gov
| Atomic Center | Calculated NBO Charge | Fukui Index (f-) for Electrophilic Attack | Predicted Site of Alkylation |
|---|---|---|---|
| N1 | -0.458 | 0.315 | Kinetically favored under certain conditions |
| N2 | -0.392 | 0.288 | Thermodynamically favored under other conditions |
DFT calculations are widely employed to predict and interpret the spectroscopic data of molecules, which is essential for their structural characterization. By calculating the optimized geometry and vibrational frequencies, theoretical spectra can be generated and compared with experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as N-H stretching, C-O stretching of the methoxy (B1213986) group, or C-Br vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. semanticscholar.org Comparing calculated shifts with experimental data helps confirm the molecular structure and assign specific resonances.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule. nih.gov This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, providing insights into the molecule's UV-Visible spectrum and the nature of its electronic excitations (e.g., π→π* transitions).
| Spectroscopic Data | Experimental Value | DFT Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| ¹H NMR (δ, ppm, OCH₃) | ~4.05 | 4.01 |
| ¹³C NMR (δ, ppm, C-Br) | ~115.2 | 114.8 |
| IR Frequency (cm⁻¹, C-O stretch) | ~1250 | 1245 |
| UV-Vis λmax (nm) | ~298 | 295 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of this compound, particularly in a biological context.
While the indazole ring system is rigid, the methoxy substituent at the C3 position possesses rotational freedom. MD simulations can explore the conformational landscape of the molecule by simulating its dynamic behavior in different environments (e.g., in a vacuum or in a solvent). This analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred orientation of the methoxy group is vital, as it can significantly influence how the molecule fits into a protein's binding pocket.
In drug discovery, MD simulations are essential for evaluating the stability of a ligand bound to its protein target. researchgate.net After an initial docking pose is predicted, MD simulations are run for several nanoseconds or longer to observe the dynamics of the ligand-protein complex. Key metrics are analyzed to assess binding stability: researchgate.net
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. Lower fluctuations for the ligand indicate a more stable binding interaction.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds and other non-covalent interactions between the ligand and the protein's active site residues is tracked throughout the simulation, confirming the specific interactions that anchor the ligand.
| Simulation Metric | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.5 ± 0.3 | Stable binding within the pocket |
| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | Protein structure remains stable upon ligand binding |
| Key H-Bonds Occupancy (%) | > 85% | Critical hydrogen bonds are maintained throughout the simulation |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies involve systematically modifying its chemical structure and evaluating the impact of these changes on its potency and selectivity against a specific biological target. Computational models often play a role in guiding these synthetic efforts.
The core scaffold of this compound presents several key positions for chemical modification:
The 5-Position: The bromine atom is a key feature. It can be replaced with other halogens (F, Cl), small alkyl groups, or hydrogen bond acceptors/donors to probe the steric and electronic requirements of the corresponding binding pocket.
The 3-Position: The methoxy group can be altered to other alkoxy groups (e.g., ethoxy, propoxy) to explore the impact of size and lipophilicity. acs.org It can also be replaced with other functional groups like an amino or hydroxyl group.
The 1-Position (N1): The N-H group can be substituted with various alkyl or aryl groups to modulate properties like solubility, cell permeability, and target engagement. nih.gov
These systematic modifications help build a comprehensive SAR profile, identifying the key pharmacophoric elements responsible for the compound's biological activity.
| Compound | R1 (at C5) | R2 (at C3) | R3 (at N1) | Hypothetical Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Parent | -Br | -OCH₃ | -H | 50 |
| Analog 1 | -Cl | -OCH₃ | -H | 75 |
| Analog 2 | -Br | -OC₂H₅ | -H | 30 |
| Analog 3 | -Br | -OCH₃ | -CH₃ | 120 |
| Analog 4 | -H | -OCH₃ | -H | 250 |
In Silico Approaches to SAR
The structure-activity relationship (SAR) of compounds derived from this compound has been investigated using a variety of in silico techniques, including molecular docking and molecular dynamics (MD) simulations. These methods have been particularly useful in understanding how modifications to the core indazole structure influence binding affinity to target proteins.
A notable example involves a series of pyridine–urea (B33335) hybrid compounds synthesized from this compound, which were evaluated for their anticancer activity. nih.gov The most potent of these compounds were subjected to molecular docking studies to elucidate their binding mode within the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govnih.gov
The docking studies revealed that the 3-methoxy-1H-indazole moiety plays a crucial role in the binding of these inhibitors. It was consistently observed to occupy a specific region of the VEGFR2 kinase domain, forming key interactions with the surrounding amino acid residues. For instance, the methoxy group at the 3-position of the indazole ring was shown to be involved in hydrogen bonding, a critical factor for stabilizing the ligand-protein complex.
To further refine the understanding of the binding interactions and the stability of the complex, molecular dynamics (MD) simulations were performed on the docked poses of the most active compounds. These simulations, which model the dynamic nature of the protein and ligand, provided a more realistic picture of the binding event over time. The stability of the protein-ligand complexes was assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation.
The following table summarizes the key computational parameters for the most active derivatives of this compound from the study.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Duration (ns) |
|---|---|---|---|---|
| Compound 8a | VEGFR2 | -9.5 | Cys919, Asp1046, Glu885 | 100 |
| Compound 8h | VEGFR2 | -9.2 | Cys919, Asp1046, Glu885 | 100 |
| Compound 8i | VEGFR2 | -9.8 | Cys919, Asp1046, Glu885 | 100 |
Correlation of Computational Data with Experimental Findings
A critical aspect of computational chemistry in drug design is the correlation of in silico predictions with experimental results. In the case of the this compound derivatives, the computational data showed a strong correlation with their experimentally determined anticancer activity. nih.gov
The compounds that exhibited the best docking scores and the most stable interactions in MD simulations were also the ones that showed the highest potency in in-vitro cytotoxicity assays against human cancer cell lines. Specifically, compounds 8a, 8h, and 8i, which had the most favorable computational profiles, also demonstrated the most significant growth inhibition (GI50) values against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. nih.govnih.gov
For example, compound 8a, which had a docking score of -9.5 kcal/mol, exhibited a GI50 value of 0.06 µM against the MCF7 cell line. nih.govnih.gov Similarly, compound 8h, with a docking score of -9.2 kcal/mol, showed a GI50 of 0.33 µM against the HCT116 cell line. nih.govnih.gov This strong correlation suggests that the in silico models were successful in predicting the biological activity of these compounds and that the 3-methoxy-1H-indazole scaffold is a key determinant of their anticancer effects.
The molecular mechanics–generalized Born surface area (MM-GBSA) method was also employed to calculate the binding free energies of the ligand-protein complexes. This approach provides a more quantitative estimate of the binding affinity and can help to dissect the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic, and solvation energies). The calculated binding free energies for the most active compounds were in good agreement with their experimental potencies, further validating the computational models.
The table below presents a comparison of the computational binding energy and the experimental biological activity for the lead compounds derived from this compound.
| Compound | Docking Score (kcal/mol) | Calculated Binding Free Energy (kcal/mol) | Experimental GI50 (µM) against MCF7 | Experimental GI50 (µM) against HCT116 |
|---|---|---|---|---|
| Compound 8a | -9.5 | -45.23 | 0.06 | 1.19 |
| Compound 8h | -9.2 | -42.87 | 0.85 | 0.33 |
| Compound 8i | -9.8 | -48.91 | 0.91 | 0.45 |
These findings underscore the predictive power of computational and theoretical investigations in modern drug discovery and highlight the importance of the this compound scaffold as a valuable starting point for the design of novel and potent therapeutic agents.
Advanced Applications in Biological and Pharmaceutical Research
Antimicrobial Activity
Indazole derivatives have been investigated for their potential to combat a range of microbial infections. researchgate.net The core indazole structure is a key feature in various synthetic compounds exhibiting antimicrobial properties. mdpi.comeurekaselect.com
Antibacterial Efficacy
While direct studies on the antibacterial properties of 5-Bromo-3-methoxy-1H-indazole are not extensively documented, the indazole scaffold is a known component in compounds with antibacterial activity. eurekaselect.com For instance, certain indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential enzyme in bacteria, suggesting a potential mechanism for their antibacterial effects. eurekaselect.compnrjournal.com Research into novel indazole derivatives has shown that substitutions at various positions on the indazole ring can lead to significant inhibition of bacterial growth. eurekaselect.com For example, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core has been synthesized and evaluated for antimicrobial efficacy, with some of these compounds showing moderate to good inhibition against various bacterial strains. researchgate.netbanglajol.info
Antifungal and Anticandidal Properties
The potential of indazole derivatives extends to antifungal applications. researchgate.net Studies on synthesized 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives have demonstrated their activity against fungal pathogens. nih.gov Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata, which are common causes of fungal infections in humans. mdpi.com Microwave-assisted synthesis of other indazole derivatives has also yielded compounds with promising antifungal activity against Candida albicans. jchr.org
Antiprotozoal Activity (e.g., Antileishmanial, Antichagasic, Antigiardial, Amebicidal, Trichomonicidal)
Indazole-containing compounds have emerged as a promising area of research for the development of new antiprotozoal agents. mdpi.com Biological evaluations of a set of 2H-indazole derivatives revealed potent antiprotozoal activity against several intestinal and vaginal pathogens. mdpi.com Notably, these compounds were tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, and in many cases, they were found to be more potent than the reference drug, metronidazole. mdpi.com The synthesis of indazole N-oxide derivatives has also been explored, with these compounds being studied for their antichagasic (against Trypanosoma cruzi) and leishmanicidal properties.
Anticancer Potential
The application of indazole derivatives in oncology is a significant and well-documented area of research. nih.gov Several indazole-based agents, such as axitinib (B1684631) and pazopanib, are approved for cancer therapy, highlighting the importance of this scaffold in the development of novel anticancer drugs. nih.gov
Inhibition of Cancer Cell Lines (e.g., MCF-7, Caco2, A549)
While this compound itself may primarily be a synthetic intermediate, its derivatives have shown notable activity against various cancer cell lines. For example, a series of 3,5-disubstituted indazole derivatives, synthesized from the related starting material 5-bromo-1H-indazol-3-amine, were evaluated for their inhibitory activities against a panel of human cancer cell lines, including the lung cancer cell line A549. nih.gov
A study focused on designing novel pyridine–urea (B33335) hybrid compounds utilized tert-butyl this compound-1-carboxylate, a derivative of this compound, in their synthesis. The resulting compounds demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line. The table below summarizes the activity of selected final compounds from this research.
| Compound | Target Cancer Cell Line | GI50 (μM) |
|---|---|---|
| Pyridine-urea hybrid 8a | MCF-7 (Breast Cancer) | 0.06 |
| Pyridine-urea hybrid 8h | HCT116 (Colon Cancer) | 0.33 |
Targeting Molecular Pathways (e.g., FGFR, IDO1, Pim Kinase, Aurora Kinases, Bcr-Abl, HIF-1, Carbonic Anhydrase, MAPK1, Akt Kinase)
Indazole derivatives are well-known as kinase inhibitors, which is a critical mechanism in anticancer therapy. nih.govrsc.org The indazole core has been a foundational element in the development of inhibitors for a variety of kinases involved in cancer progression. nih.gov For instance, indazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). dntb.gov.ua Additionally, 3-substituted 1H-indazoles have been investigated for their ability to inhibit the IDO1 enzyme, which is involved in immune evasion in cancer. nih.gov
The versatility of the indazole scaffold allows for structural modifications to target different kinases. While direct inhibition of the specified molecular pathways by this compound has not been reported, its role as a building block is crucial for creating more complex molecules designed to interact with these targets. The development of multi-kinase inhibitors often involves the indazole motif. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
The indazole scaffold is a key component in the design of novel anti-cancer agents that function by inducing programmed cell death (apoptosis) and modulating the cell cycle.
Detailed Research Findings: Research into synthetic indazole derivatives has demonstrated their ability to trigger apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, a series of novel 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, were evaluated for their antitumor activities. semanticscholar.org One promising compound from this series, designated 6o , showed a significant inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. semanticscholar.org
Further investigation into the mechanism of action revealed that compound 6o induces apoptosis and affects the cell cycle in a concentration-dependent manner. semanticscholar.org The pro-apoptotic activity is believed to occur through the inhibition of the Bcl2 family of anti-apoptotic proteins and modulation of the p53/MDM2 pathway. semanticscholar.org The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. semanticscholar.org Treatment with compound 6o was also found to arrest the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation. semanticscholar.org
This ability to induce apoptosis is a cornerstone of modern chemotherapy. By activating intrinsic or extrinsic cell death pathways, these compounds can eliminate malignant cells. The modulation of the cell cycle, particularly causing arrest at specific checkpoints, prevents the replication of damaged DNA and can also lead to apoptosis. mdpi.com
| Compound | Cell Line | Activity | IC50 Value | Mechanism of Action |
| Compound 6o (an indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | Antitumor | 5.15 µM | Induction of apoptosis, cell cycle modulation, inhibition of Bcl2 family, p53/MDM2 pathway modulation. semanticscholar.org |
| 5-Fluorouracil (Control Drug) | K562 (Chronic Myeloid Leukemia) | Antitumor | - | Increased G0/G1 phase cell population. semanticscholar.org |
Anti-inflammatory and Analgesic Activities
Indazole derivatives are widely recognized for their potent anti-inflammatory and analgesic properties. researchgate.netnih.gov This activity is a cornerstone of their therapeutic potential, with some indazole-based drugs being commercially available as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Detailed Research Findings: The anti-inflammatory effects of indazole and its derivatives have been demonstrated in various preclinical models. In one study using the carrageenan-induced hind paw edema model in rats, a standard method for screening anti-inflammatory agents, several indazole compounds showed significant activity. nih.gov Carrageenan injection induces a severe inflammatory reaction, and the ability of a compound to reduce the resulting edema is a measure of its anti-inflammatory potential. nih.govnih.gov
In this model, indazole and its derivatives, including 5-aminoindazole and 6-nitroindazole , were administered at a dose of 100 mg/kg. The compounds exhibited a marked reduction in paw edema, with 5-aminoindazole producing a maximum inhibition of 83.09% at the fifth hour. nih.gov This effect was comparable to the standard NSAID, diclofenac. nih.gov The mechanism underlying this activity is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation and pain. nih.govscielo.br Additionally, these compounds may act by reducing inflammatory cytokines and reactive oxygen species. nih.gov
The pyrazole (B372694) nucleus, which is fused to a benzene (B151609) ring in indazole, is also known for its anti-inflammatory and analgesic effects, with marketed drugs like celecoxib (B62257) containing this moiety. rjpbr.com This structural similarity contributes to the well-documented efficacy of indazole derivatives in mitigating inflammation and pain. nih.govrjpbr.com
| Compound | Animal Model | Dose | Activity | Maximum Inhibition (%) |
| Indazole | Carrageenan-induced rat paw edema | 100 mg/kg | Anti-inflammatory | 61.03 - 83.09 |
| 5-Aminoindazole | Carrageenan-induced rat paw edema | 100 mg/kg | Anti-inflammatory | 83.09 |
| 6-Nitroindazole | Carrageenan-induced rat paw edema | 100 mg/kg | Anti-inflammatory | Not specified |
| Diclofenac (Standard) | Carrageenan-induced rat paw edema | Not specified | Anti-inflammatory | Not specified |
Data derived from a study on the anti-inflammatory activity of indazole and its derivatives. nih.gov
Other Pharmacological Activities
Beyond their roles in cancer and inflammation, the indazole scaffold has been explored for a multitude of other therapeutic applications, demonstrating its chemical versatility.
Recent research has highlighted the potential of indazole derivatives in the management of diabetes. The primary mechanism explored is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, which helps in controlling postprandial hyperglycemia. nih.govresearchgate.net
Detailed Research Findings: A series of newly synthesized indazole-based thiadiazole hybrid derivatives were evaluated for their in-vitro inhibitory activity against α-glucosidase. nih.govresearchgate.net Several of these compounds demonstrated remarkable inhibitory potential, with some showing greater potency than acarbose, a standard drug used for managing type 2 diabetes. researchgate.netnih.gov For example, derivatives 1, 2, 3, 5, 7, and 8 from the study showed significant inhibition of α-glucosidase. researchgate.net Computational docking studies suggest that these compounds bind effectively to the enzyme's active site. researchgate.net The inhibition of these enzymes delays carbohydrate digestion, leading to a slower and lower rise in blood glucose levels after meals. semanticscholar.org This approach is a validated strategy for managing type 2 diabetes. semanticscholar.org
The antiemetic (anti-nausea and vomiting) effects of certain indazole derivatives are primarily linked to their activity as serotonin (B10506) 5-HT3 receptor antagonists. researchgate.netnih.gov The 5-HT3 receptor plays a crucial role in the vomiting reflex, particularly in chemotherapy-induced nausea and vomiting (CINV). wikipedia.org
Detailed Research Findings: The development of potent and selective 5-HT3 receptor antagonists has been a significant advancement in supportive care for cancer patients. wikipedia.orgscilit.com Research has led to the identification of indazole derivatives as powerful antagonists at this receptor. nih.gov For example, granisetron (B54018) is an indazole-containing drug widely used to treat vomiting caused by cancer chemotherapy. researchgate.net The mechanism involves blocking serotonin from binding to 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. wikipedia.org This blockade interrupts the signaling pathway that leads to nausea and vomiting. wikipedia.org One study identified the indazole derivative 6g (BRL 43694) as a potent and selective 5-HT3 antagonist, proving to be a highly effective antiemetic agent against cytotoxic drug-induced emesis in both animal models and humans. nih.gov
The indazole scaffold is a valuable pharmacophore in the development of inhibitors targeting key viral enzymes, including HIV protease. nih.govnih.gov HIV protease is an essential enzyme for the replication of the virus, as it cleaves newly synthesized polyproteins to produce mature, infectious viral particles. Inhibiting this enzyme is a key strategy in antiretroviral therapy. nih.gov
Detailed Research Findings: Researchers have designed and synthesized indazole derivatives that act as potent inhibitors of HIV protease. One study focused on cyclic ureas that incorporate 3-aminoindazole groups. nih.gov The parent 3-aminoindazole compound (Compound 6 in the study) was found to be an extremely potent inhibitor of the enzyme, with a dissociation constant (Ki) of less than 0.01 nM. nih.gov The potency of these inhibitors is derived from their ability to mimic the transition state of the natural substrate of the protease, binding tightly to the enzyme's active site. An X-ray crystal structure of the inhibitor bound to HIV protease confirmed its binding mode. nih.gov This line of research demonstrates the potential of indazole-based compounds to contribute to the arsenal (B13267) of drugs used to treat HIV/AIDS. nih.govresearchgate.net
| Compound Class | Target | Activity | Potency (Ki) |
| Cyclic ureas with 3-aminoindazole groups | HIV Protease | Enzyme Inhibition | < 0.01 nM |
Data from a study on potent cyclic urea HIV protease inhibitors. nih.gov
As mentioned in the context of antiemetic properties, the antagonism of the serotonin 5-HT3 receptor is a significant pharmacological activity of many indazole derivatives. researchgate.net These compounds, often referred to as "setrons," are a class of drugs that act as selective receptor antagonists at the 5-HT3 receptor. wikipedia.org
Detailed Research Findings: The alteration of the aromatic nucleus of existing pharmacophores led to the identification of a series of indazole derivatives (6a-h in one study) as potent 5-HT3 receptor antagonists. nih.gov These compounds were specifically designed to be devoid of other activities like dopamine (B1211576) antagonism or gastric motility stimulation, making them highly selective. nih.gov The indazole ring acts as an effective bioisostere for the indole (B1671886) nucleus found in serotonin, allowing it to bind to the receptor without activating it, thereby blocking the action of the natural ligand. acs.org The high affinity and selectivity of these indazole derivatives for the 5-HT3 receptor make them clinically valuable for preventing nausea and vomiting associated with medical treatments. nih.govwikipedia.org
Mechanism of Action Studies
The mechanism of action for many indazole derivatives is linked to their ability to function as kinase inhibitors. nih.govpnrjournal.com Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrate molecules. ed.ac.ukacs.org Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important targets for drug discovery. ed.ac.uk
In vitro studies on various indazole derivatives have established their role as competitive inhibitors at the ATP-binding site of numerous protein kinases. nih.gov The indazole core acts as a bioisostere of adenine, the purine (B94841) base in ATP, allowing it to fit into the enzyme's active site. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote cell proliferation, survival, and angiogenesis.
While direct in vitro mechanistic studies specifically on this compound are not extensively detailed in the public literature, research on closely related analogues provides significant insight. For instance, indazole derivatives have been identified as potent inhibitors of kinases such as Akt, a key node in cell growth and survival signaling. ucsf.eduias.ac.in The general mechanism involves the indazole ring system forming key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor. The substituents at the 3- and 5-positions then explore adjacent hydrophobic pockets and solvent-exposed regions to enhance potency and selectivity. Therefore, this compound is recognized primarily as a key intermediate or scaffold, which, through further chemical modification, can be developed into potent and selective kinase inhibitors. chemimpex.comchemimpex.com
Molecular docking simulations are computational tools used to predict the preferred orientation and binding affinity of one molecule to another, such as an inhibitor to an enzyme's active site. Studies on various indazole-based kinase inhibitors have elucidated a common binding mode within the ATP pocket of kinases like Fibroblast Growth Factor Receptor (FGFR). nih.gov
For this compound, the substituents would be predicted to have the following effects:
3-Methoxy Group: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming interactions with nearby amino acid residues or water molecules within the active site. This group can also influence the electronic properties of the indazole ring.
5-Bromo Group: The bromine atom at the 5-position occupies a region that often points towards the solvent-exposed entrance of the ATP pocket. It can engage in halogen bonding, a specific type of non-covalent interaction, with backbone carbonyls or other electron-rich atoms. Furthermore, its size and lipophilicity can contribute to favorable van der Waals and hydrophobic interactions, potentially enhancing the binding affinity and modifying the selectivity profile of the inhibitor.
The following table summarizes typical interactions observed for the indazole scaffold in the ATP binding site of kinases, providing a model for the potential binding of this compound derivatives.
| Interaction Type | Indazole Moiety | Potential Interacting Kinase Residue(s) |
| Hydrogen Bonding | N1-H and N2 of the pyrazole ring | Backbone amides/carbonyls in the hinge region (e.g., Alanine, Glutamate) nih.gov |
| Hydrogen Bonding | 3-Methoxy group (Oxygen) | Side chains of polar amino acids (e.g., Aspartate) or backbone amides nih.gov |
| Halogen Bonding | 5-Bromo group | Backbone carbonyls or other electron-rich atoms |
| Hydrophobic/π-π Stacking | Benzene portion of the indazole ring | Aromatic residues (e.g., Phenylalanine) nih.gov |
This table is based on generalized binding modes of indazole derivatives as kinase inhibitors.
Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body. For a compound like this compound to be a successful scaffold for drug development, its derivatives must possess favorable PK/PD properties.
While specific experimental ADME data for this compound is limited, the influence of its functional groups on pharmacokinetic properties can be predicted based on established medicinal chemistry principles. In silico models are often used to predict these properties early in the drug discovery process. nih.gov
Key Considerations:
Distribution: Once absorbed, the compound's ability to distribute to tissues is influenced by factors like plasma protein binding and its ability to cross cell membranes.
Metabolism: The methoxy group (-OCH₃) is a common site for metabolism by cytochrome P450 enzymes in the liver, specifically through O-demethylation. This metabolic pathway can lead to the formation of a hydroxylated metabolite, which may have different activity and is typically more readily excreted.
Excretion: The parent compound and its metabolites are primarily eliminated from the body via the kidneys (urine) or liver (bile/feces).
General rules, such as Lipinski's Rule of 5 and Veber's Rule, are often used to assess the "drug-likeness" of a compound and predict its potential for good oral bioavailability. nih.gov
The table below summarizes the predicted influence of the chemical features of this compound on its ADME properties.
| ADME Property | Influencing Feature | Predicted Impact |
| Absorption | Bromine atom increases lipophilicity | Potentially good passive diffusion across membranes. |
| Distribution | Lipophilic character | Likely distribution into tissues; potential for plasma protein binding. |
| Metabolism | Methoxy group | Potential for Phase I metabolism (O-demethylation) by CYP450 enzymes. |
| Excretion | Metabolites are generally more polar | Metabolites are likely to be more readily excreted renally. |
| Drug-Likeness | Molecular Weight (~227 g/mol ), H-bond donors/acceptors | The core scaffold generally aligns with parameters for good oral bioavailability (e.g., Lipinski's Rule of 5). nih.gov |
This table represents predicted properties based on general medicinal chemistry principles, not experimental data for the specific compound.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is paramount for advancing the exploration of 5-Bromo-3-methoxy-1H-indazole and its analogs. While traditional methods for indazole synthesis exist, contemporary research is focused on creating more sustainable, efficient, and diverse pathways. benthamdirect.combenthamscience.com
Key areas of future synthetic exploration include:
Metal-Catalyzed Reactions: The use of transition-metal catalysts, such as palladium and copper, has become a powerful tool for constructing the indazole nucleus. nih.govbenthamdirect.com Future work will likely focus on developing novel catalytic systems that offer higher yields, greater regioselectivity, and tolerance to a wider range of functional groups. This includes exploring C-H activation and annulation sequences which can provide more direct and atom-economical routes to functionalized indazoles. researchgate.net
Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient way to generate molecular diversity from simple starting materials. benthamscience.com Developing new multicomponent strategies for the synthesis of complex indazole derivatives will be a significant area of focus, allowing for the rapid generation of compound libraries for biological screening. benthamdirect.combenthamscience.com
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance reaction control. nih.gov Their integration into the synthesis of indazole derivatives can streamline the production of these compounds for further study.
A comparison of traditional and emerging synthetic strategies highlights the evolution of the field:
Advanced Computational Modeling and Drug Design
Computational tools are becoming increasingly indispensable in modern drug discovery, offering a rational approach to the design of new therapeutic agents. For this compound derivatives, advanced computational modeling can predict molecular interactions, guide synthetic efforts, and prioritize compounds for biological testing.
Future research in this area will likely focus on:
Molecular Docking Studies: These simulations predict the preferred orientation of a molecule when bound to a biological target. By docking derivatives of this compound into the active sites of relevant proteins, researchers can gain insights into the key interactions that drive biological activity. researchgate.net This information is crucial for designing more potent and selective inhibitors. For instance, docking studies have been used to identify indazole derivatives with potential as inhibitors of enzymes like aromatase, which is relevant in breast cancer treatment.
In Silico Screening of Virtual Libraries: Before committing to chemical synthesis, virtual libraries of indazole derivatives can be screened against biological targets using computational methods. acs.orgnih.gov This high-throughput in silico approach allows for the rapid identification of promising candidates, saving time and resources.
Density Functional Theory (DFT) Calculations: DFT studies can provide a deeper understanding of the electronic properties of indazole derivatives, helping to explain their reactivity and interaction with biological targets. pnrjournal.comnih.gov These calculations can aid in the rational design of molecules with improved pharmacological profiles.
The following table illustrates how different computational approaches can be applied to the study of indazole derivatives:
Development of Structure-Activity Relationship Models for Enhanced Biological Activity
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, the development of robust Structure-Activity Relationship (SAR) models is crucial for optimizing their therapeutic potential. nih.govnbinno.com
Key aspects of future SAR studies will involve:
Systematic Structural Modifications: By systematically altering different parts of the this compound scaffold and observing the effects on biological activity, researchers can identify key structural features required for potency and selectivity. researchgate.net The bromine atom, for example, serves as a convenient handle for introducing a variety of substituents through coupling reactions, allowing for a thorough exploration of the chemical space. nbinno.com
Identification of Pharmacophores: SAR studies help to define the pharmacophore—the essential arrangement of functional groups necessary for biological activity. Once the pharmacophore is identified, it can be used to design new molecules with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate chemical structures with biological activity. These models can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs.
A hypothetical SAR study on a series of indazole derivatives might yield data like the following, indicating the importance of specific substitutions for inhibitory activity against a target enzyme:
Combinatorial Chemistry and High-Throughput Screening of Indazole Libraries
Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the discovery of new drug leads. nih.gov This approach involves the rapid synthesis of large collections of related compounds, known as chemical libraries, which are then screened for activity against a specific biological target.
The application of these techniques to the this compound scaffold will involve:
Parallel Synthesis of Indazole Libraries: Using automated or semi-automated synthesis platforms, large libraries of derivatives can be generated by reacting the core indazole structure with a diverse set of building blocks. nih.govacs.org Solution-phase parallel synthesis has been successfully used to create libraries of indazole-6-carboxamides. nih.gov
High-Throughput Screening (HTS): These libraries can then be rapidly screened against a variety of biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activity. nih.gov HTS campaigns have been instrumental in identifying indazole-based inhibitors for targets like CDK8. nih.gov
Hit-to-Lead Optimization: Once initial hits are identified, medicinal chemists can use the information gathered from HTS and SAR studies to optimize their structure, improving properties like potency, selectivity, and pharmacokinetic profiles.
The general workflow for a combinatorial chemistry and HTS campaign is outlined below:
Translational Research and Preclinical Development of this compound Derivatives
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinically effective therapies. For derivatives of this compound, this involves a rigorous process of translational and preclinical development.
Future efforts in this area will encompass:
In Vivo Efficacy Studies: Compounds that demonstrate promising activity in cell-based assays must be evaluated in animal models of disease to assess their efficacy in a living organism. rsc.org This is a critical step in determining the therapeutic potential of a new drug candidate.
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its success. Preclinical studies will need to thoroughly characterize the pharmacokinetic profile of lead compounds to ensure they can reach their target in the body at effective concentrations.
Toxicology and Safety Assessment: A comprehensive evaluation of the potential toxicity of a drug candidate is required before it can be tested in humans. americanpharmaceuticalreview.com These studies identify any potential adverse effects and help to establish a safe dose for first-in-human clinical trials.
The path from a promising compound to a potential clinical candidate is a multi-step process that requires careful planning and execution. youtube.com The development of potent and selective PI3Kδ inhibitors with an indazole core for hepatocellular carcinoma, for example, has progressed through design, synthesis, and evaluation in cell lines and xenograft models, demonstrating a clear path of preclinical development. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-3-methoxy-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination of 3-methoxy-1H-indazole. For example, bromine in glacial acetic acid at elevated temperatures (e.g., 90°C) can introduce bromine at the 5-position, as demonstrated in analogous indazole derivatives . Key parameters include stoichiometric control of bromine (1.2–2.0 equivalents), reaction duration (12–16 hours), and purification via vacuum filtration. Yield optimization may require adjusting solvent polarity (e.g., acetic acid vs. DMF) and temperature gradients to minimize side reactions. Post-reaction purification using flash column chromatography (e.g., ethyl acetate/hexane gradients) is recommended to isolate the product .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, the methoxy group (-OCH) at position 3 should show a singlet near δ 3.8–4.0 ppm, while the bromine at position 5 deshields adjacent protons, producing distinct splitting patterns .
- LC/MS : Confirm molecular weight ([M+H] expected at m/z 241.0) and retention time consistency under standardized conditions (e.g., reverse-phase C18 column) .
- TLC : Monitor reaction progress using ethyl acetate/hexane (70:30) with R ~0.30 as a reference .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at room temperature to prevent degradation. Avoid exposure to moisture, as brominated indazoles may hydrolyze under acidic/basic conditions .
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H302 hazard statement). Work in a fume hood during synthesis to avoid inhalation of bromine vapors .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures.
- Refinement : Employ SHELXL for structure refinement. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement parameters to validate the methoxy and bromine positions .
- Case Study : Analogous indazole derivatives (e.g., 5-Bromo-1-methyl-1H-indazole) show planar indazole cores with dihedral angles <5° between substituents, confirming minimal steric distortion .
Q. What strategies can elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd(OAc)/XPhos catalysts in toluene at 110°C to substitute bromine with amines. Monitor regioselectivity via NMR .
- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh)/KCO in dioxane/water (3:1). GC-MS can track biphenyl byproduct formation .
- Challenges : Methoxy groups may act as directing groups, competing with bromine reactivity. Control experiments with protecting groups (e.g., silylation of -OCH) can isolate bromine’s role .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?
- Methodological Answer :
- Modification Sites :
- Position 5 : Replace Br with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity.
- Position 3 : Substitute -OCH with bulkier groups (e.g., -OCHPh) to study steric effects on target binding .
- Biological Assays : Test derivatives against α-glucosidase (IC determination) or antioxidant activity (DPPH radical scavenging). For example, 5-bromo-3-methylindazoles showed IC values of 12–45 µM against α-glucosidase, suggesting bromine’s role in enzyme inhibition .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound derivatives: How to address them?
- Methodological Answer :
- Source Analysis : Cross-reference synthetic protocols. Differences in purity (e.g., 95% vs. >99%) or polymorphic forms (amorphous vs. crystalline) may explain variations.
- Experimental Replication : Reproduce synthesis using standardized conditions (e.g., identical solvents, cooling rates). For example, slow crystallization from ethanol yields higher-melting polymorphs compared to rapid precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
